molecular formula C11H15I B6307736 4-(tert-Butyl)-2-iodo-1-methylbenzene CAS No. 70728-98-2

4-(tert-Butyl)-2-iodo-1-methylbenzene

Cat. No.: B6307736
CAS No.: 70728-98-2
M. Wt: 274.14 g/mol
InChI Key: CNYHEGLUJHGULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2-iodo-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, an iodine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-iodo-1-methylbenzene typically involves the iodination of 4-(tert-Butyl)-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form 4-(tert-Butyl)-1-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include 4-(tert-Butyl)-2-alkyl-1-methylbenzenes.

    Oxidation: Products include 4-(tert-Butyl)-2-iodobenzoic acid.

    Reduction: The major product is 4-(tert-Butyl)-1-methylbenzene.

Scientific Research Applications

4-(tert-Butyl)-2-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways involving iodinated aromatic compounds.

    Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-iodo-1-methylbenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-1-methylbenzene: Lacks the iodine atom, making it less reactive in halogenation reactions.

    4-(tert-Butyl)-2-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    4-(tert-Butyl)-2-bromo-1-methylbenzene: Contains a bromine atom, which has different chemical properties compared to iodine.

Uniqueness

4-(tert-Butyl)-2-iodo-1-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in specific synthetic applications where iodine’s properties are advantageous.

Properties

IUPAC Name

4-tert-butyl-2-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYHEGLUJHGULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butyl)-2-iodo-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
4-(tert-Butyl)-2-iodo-1-methylbenzene
Reactant of Route 3
Reactant of Route 3
4-(tert-Butyl)-2-iodo-1-methylbenzene
Reactant of Route 4
Reactant of Route 4
4-(tert-Butyl)-2-iodo-1-methylbenzene
Reactant of Route 5
Reactant of Route 5
4-(tert-Butyl)-2-iodo-1-methylbenzene
Reactant of Route 6
Reactant of Route 6
4-(tert-Butyl)-2-iodo-1-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.